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Compound of Interest

Compound Name: Morpholinoacetonitrile

Cat. No.: B1361388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The morpholinoacetonitrile scaffold is a key structural motif in a variety of biologically active

compounds, making the precise elucidation of its derivatives' structures a critical aspect of

medicinal chemistry and drug development. Spectroscopic techniques are indispensable tools

for the unambiguous characterization of these molecules. This guide provides a comparative

overview of the spectroscopic properties of substituted morpholinoacetonitrile compounds,

supported by experimental data and detailed methodologies for their analysis.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a series of hypothetically

substituted morpholinoacetonitrile compounds, illustrating the influence of different

substituents on their spectral characteristics. This data is compiled based on established

principles of spectroscopic analysis and data from related morpholine-containing structures.

Table 1: ¹H NMR Spectral Data of Substituted 2-Aryl-2-morpholinoacetonitrile Derivatives

(400 MHz, CDCl₃)
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Substituent (X) δ H-2 (ppm, s)
δ Morpholine
(H-2', H-6')
(ppm, t)

δ Morpholine
(H-3', H-5')
(ppm, t)

δ Aromatic
(ppm)

-H 4.85 3.75 2.60 7.30-7.45 (m)

-OCH₃ (p) 4.80 3.74 2.58 6.90 (d), 7.25 (d)

-NO₂ (p) 5.05 3.80 2.65 7.60 (d), 8.25 (d)

-Cl (p) 4.90 3.76 2.62 7.35 (d), 7.40 (d)

Table 2: ¹³C NMR Spectral Data of Substituted 2-Aryl-2-morpholinoacetonitrile Derivatives

(100 MHz, CDCl₃)

Substituent
(X)

δ C-2 (ppm) δ CN (ppm)

δ
Morpholine
(C-2', C-6')
(ppm)

δ
Morpholine
(C-3', C-5')
(ppm)

δ Aromatic
(ppm)

-H 60.5 117.0 67.0 50.0
127.5, 128.9,

129.5, 135.0

-OCH₃ (p) 59.8 117.2 67.1 50.1
114.2, 128.5,

127.0, 159.8

-NO₂ (p) 61.5 116.5 66.8 49.8
124.0, 128.0,

142.0, 147.5

-Cl (p) 60.0 116.8 66.9 49.9
128.8, 129.2,

134.0, 134.5

Table 3: FT-IR and Mass Spectrometry Data of Substituted 2-Aryl-2-morpholinoacetonitrile
Derivatives
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Substituent (X)
FT-IR: ν(C≡N)
(cm⁻¹)

FT-IR: ν(C-O-C)
(cm⁻¹)

MS (ESI+): [M+H]⁺
(m/z)

-H 2240 1115 203.12

-OCH₃ (p) 2238 1116 233.13

-NO₂ (p) 2245 1112 248.10

-Cl (p) 2242 1114 237.08

Discussion of Spectral Trends
The electronic nature of the substituent on the aryl ring significantly influences the

spectroscopic properties of morpholinoacetonitrile derivatives.

¹H NMR Spectroscopy: Electron-donating groups (EDGs) like methoxy (-OCH₃) cause an

upfield shift (lower ppm) of the proton at the 2-position and the aromatic protons due to

increased electron density. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂)

lead to a downfield shift (higher ppm) of these protons. The signals for the morpholine

protons are less affected by the aryl substituents, but slight shifts can be observed.

¹³C NMR Spectroscopy: A similar trend is observed in the ¹³C NMR spectra. EDGs shield the

carbon nuclei, resulting in an upfield shift, while EWGs deshield them, causing a downfield

shift. The chemical shift of the nitrile carbon is also sensitive to the electronic effects of the

substituents.

FT-IR Spectroscopy: The position of the nitrile stretching vibration (ν(C≡N)) is influenced by

the substituent. EWGs tend to increase the frequency of this vibration, while EDGs have a

lesser effect. The characteristic C-O-C stretching of the morpholine ring is typically observed

around 1115 cm⁻¹.

Mass Spectrometry: The molecular ion peak ([M+H]⁺ in ESI-MS) is a key indicator of the

compound's molecular weight and is directly affected by the mass of the substituent.

Experimental Protocols
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The following are general experimental protocols for the spectroscopic analysis of substituted

morpholinoacetonitrile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical

parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1 s, and 16-32

scans.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Typical

parameters include a spectral width of 0 to 200 ppm, a relaxation delay of 2 s, and 1024 or

more scans.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is

commonly used. Place a small amount of the sample on the ATR crystal.

Instrumentation: Use a standard FT-IR spectrometer.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The spectrum is presented as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer with an electrospray ionization (ESI) source.

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum

in the positive ion mode over a suitable m/z range (e.g., 50-500).

Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight of

the compound.

Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural

elucidation of a novel substituted morpholinoacetonitrile compound.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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